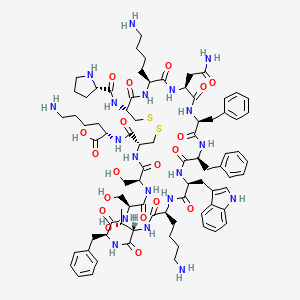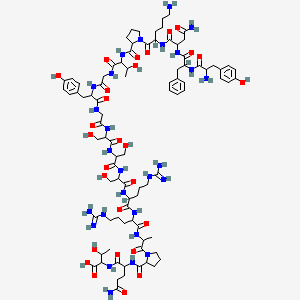
Cortistatin14
描述
Cortistatin-14 is a cyclic neuropeptide that shares structural similarities with somatostatin. It can bind to all five cloned somatostatin receptors and the ghrelin receptor, exerting various biological activities. Cortistatin-14 coexists with gamma-aminobutyric acid within the cortex and hippocampus, playing a role in modulating neuronal activity and potentially influencing mood and cognitive functions .
作用机制
Target of Action
Cortistatin-14 (CST-14) is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . These receptors are its primary targets. CST-14 also co-exists with GABA within the cortex and hippocampus .
Mode of Action
CST-14 interacts with its targets (SSTRs and the ghrelin receptor) to exert its biological activities . It has been found to produce antidepressant-like effects in various rodent models of depression . This suggests that CST-14’s antidepressant effect is primarily mediated through the ghrelin receptor .
Biochemical Pathways
CST-14 affects the ghrelin and GABA A receptor signaling pathways . It has been found to decrease CST-14 mRNA and BDNF mRNA in the hippocampus and cortex when mice are exposed to stress .
Pharmacokinetics
It has been found that intracerebroventricular (icv) administration of CST-14 produces rapid antidepressant effects . Interestingly, intranasal administration of CST-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of CST-14 .
生化分析
Biochemical Properties
CST-14 interacts with various biomolecules, including enzymes and proteins. It binds and exerts its function via the somatostatin receptors (sst1-sst5) and the ghrelin receptor . It has been found to have anticonvulsive, neuroprotective, and significant anti-inflammatory properties .
Cellular Effects
CST-14 has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, CST-14 has been shown to produce antidepressant-like effects in mice, and these effects were found to be mediated by the ghrelin and GABA A receptor .
Molecular Mechanism
CST-14 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The antidepressant-like effects of CST-14 were significantly reversed by a ghrelin receptor antagonist, but not by a SSTRs antagonist . This suggests that CST-14’s effects are mediated primarily through the ghrelin receptor.
Temporal Effects in Laboratory Settings
In laboratory settings, CST-14 has been observed to produce rapid antidepressant effects
Dosage Effects in Animal Models
The effects of CST-14 vary with different dosages in animal models . For instance, intraperitoneal injection of CST-14 at doses of 0.1, 0.5, 1, 5, and 10 mg/kg was found to inhibit gastrointestinal transit in mice
Metabolic Pathways
It is known to interact with the somatostatin and ghrelin receptors , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not yet fully known.
Transport and Distribution
It is known to co-exist with GABA within the cortex and hippocampus , suggesting that it may be transported and distributed in similar ways to GABA.
Subcellular Localization
Given its interactions with the somatostatin and ghrelin receptors , it is likely that it is localized to the same subcellular compartments as these receptors.
准备方法
Synthetic Routes and Reaction Conditions: Cortistatin-14 is synthesized using a standard Fmoc-based solid-phase synthetic method. The crude peptides obtained are purified to homogeneity using preparative high-performance liquid chromatography. The purity of the peptides is confirmed by analytical high-performance liquid chromatography, and the structure is assigned using electrospray ionization time-of-flight mass spectrometry .
Industrial Production Methods: While specific industrial production methods for Cortistatin-14 are not extensively documented, the synthesis typically involves solid-phase peptide synthesis techniques, which are scalable for industrial applications. These methods ensure high purity and yield, making them suitable for large-scale production.
化学反应分析
Types of Reactions: Cortistatin-14 primarily undergoes binding interactions with receptors rather than traditional chemical reactions like oxidation or reduction. Its biological activity is mediated through its interaction with somatostatin receptors and the ghrelin receptor .
Common Reagents and Conditions: The synthesis of Cortistatin-14 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and cleavage reagents like trifluoroacetic acid. The conditions typically involve solid-phase synthesis protocols with specific deprotection and coupling cycles .
Major Products Formed: The primary product of the synthesis is Cortistatin-14 itself, with high purity confirmed through analytical techniques. No significant by-products are typically reported due to the specificity of the solid-phase synthesis method .
科学研究应用
Cortistatin-14 has a wide range of scientific research applications, including:
相似化合物的比较
Somatostatin-28: Another variant of somatostatin with similar receptor binding properties and physiological effects.
Growth Hormone-Releasing Hormone: Interacts with similar receptors and influences growth hormone secretion.
Uniqueness of Cortistatin-14: Cortistatin-14 is unique in its ability to bind both somatostatin receptors and the ghrelin receptor, which somatostatin does not. This dual receptor interaction allows Cortistatin-14 to exert a broader range of biological activities, including its potential antidepressant and neuroprotective effects .
属性
IUPAC Name |
(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPLNQJNRBRNY-WYYADCIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H113N19O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583202 | |
| Record name | PUBCHEM_16133803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1721.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186901-48-4 | |
| Record name | PUBCHEM_16133803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






